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molecular formula C7H4Cl2O5S B1455691 3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid CAS No. 1201663-81-1

3-Chloro-5-(chlorosulfonyl)-4-hydroxybenzoic acid

Cat. No. B1455691
M. Wt: 271.07 g/mol
InChI Key: AWRFXYMSFNUBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501992B2

Procedure details

To a flask charged with chlorosulfonic acid (13.9 mL, 209.0 mmol) was added 3-chloro-4-hydroxybenzoic acid (6.0 g, 34.8 mmol) portionwise over ten minutes. The mixture was then heated for 2 h at 65° C. under a nitrogen atmosphere. After cooling the mixture to room temperature, the reaction mixture was carefully poured over crushed ice with vigorous stirring, and extracted with Et2O until no further product remained in the aqueous layer. The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated in vacuo to afford 3-chloro-5-(chlorosulfonyl)-4-hydroxy-benzoic acid as a white solid (7.0 g, 74%) which was used without further purification.
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Cl:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[OH:16])[C:10]([OH:12])=[O:11]>>[Cl:6][C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([S:2]([Cl:1])(=[O:5])=[O:3])[C:15]=1[OH:16])[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
13.9 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CC1O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was carefully poured
CUSTOM
Type
CUSTOM
Details
over crushed ice with vigorous stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O until no further product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1O)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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